molecular formula C24H30N2O4S B136883 西拉替森 CAS No. 138778-28-6

西拉替森

货号 B136883
CAS 编号: 138778-28-6
分子量: 442.6 g/mol
InChI 键: VVZILLNNYUUOIY-PKTZIBPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siratiazem [LRA 113] is a calcium channel antagonist that is structurally similar to diltiazem but has a branched alkyl group on the basic nitrogen . It has been developed in an attempt to limit the in vivo N-demethylation that is known to occur with diltiazem . Preliminary binding and functional studies in cardiac and vascular tissues indicate that it not only binds to diltiazem binding sites but also exhibits Ca2+ channel blocking properties comparable to diltiazem .


Synthesis Analysis

An eight-step synthesis of diltiazem, clentiazem, and siratiazem was accomplished in 32-45% overall yields, featuring a versatile biocatalytic reduction reaction as well as an efficient, green chlorination reaction in flow . The 1,5-benzothiazepane structure is an important heterocyclic moiety present in a variety of commercial drugs and pharmaceuticals .


Molecular Structure Analysis

Siratiazem has a molecular formula of C24H30N2O4S and a molecular weight of 442.571 . It has an absolute stereochemistry with 2 defined stereocenters . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .


Chemical Reactions Analysis

The first systematic study of ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) on aryl α-chloro β-keto esters was performed . This process was used in the synthesis of siratiazem .


Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule are crucial to its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

与地尔硫卓在抗心律失常作用方面的比较

西拉替森与地尔硫卓相比,已对其在保护大鼠冠状动脉闭塞和再灌注引起的心律失常方面的潜力进行了研究。两种药物在减少室性异位搏动和室性心动过速的发生率方面均显示出有效性。西拉替森,特别是在 2 mg kg-1 的浓度下,显着降低了再灌注时室颤的发生率。这表明西拉替森可能具有与地尔硫卓不同的抗心律失常作用,可能与其对心脏组织的直接电生理作用和与心动过缓和血管舒张相关的抗缺血作用有关 (Guc、Boachie-Ansah、Kane 和 Wadsworth,1993)

对冠状动脉环收缩和钙摄取的影响

关于西拉替森对绵羊冠状动脉环收缩和钙摄取的影响的研究表明,它与地尔硫卓相当,抑制了去极化冠状动脉环的钙诱导收缩。这表明西拉替森可以有效抑制冠状动脉血管平滑肌中的钙进入,这是心血管功能的关键因素,并且其效力在模拟心肌缺血的条件下没有显着改变 (Hagerty、Panesar、Wadsworth 和 Kane,1995)

在不同肌肉类型中的疗效

西拉替森和地尔硫卓对包括动脉、肠和心脏肌肉在内的各种肌肉类型的比较研究表明,两种药物均以浓度依赖性方式抑制了这些组织中的钙诱导收缩。西拉替森在兔回肠和心脏肌肉以及绵羊脑动脉中显示出与地尔硫卓相似的效力,但在兔肠系膜动脉中效力较低。这表明西拉替森可能适用于多种肌肉类型,特别是在心血管和胃肠道环境中 (Panesar、Hagerty、Kane 和 Wadsworth,1995)

在苯并噻卓化学中的作用

西拉替森属于苯并噻卓类杂环支架,以其生物活性而闻名,特别是在心血管药物中。西拉替森中的苯并噻卓核心突出了其在药物应用中的重要性,尤其是在心血管治疗中 (Saha、Jain 和 Sharma,2015)

属性

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZILLNNYUUOIY-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siratiazem

CAS RN

138778-28-6
Record name Siratiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRATIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Siratiazem
Reactant of Route 2
Siratiazem
Reactant of Route 3
Reactant of Route 3
Siratiazem
Reactant of Route 4
Reactant of Route 4
Siratiazem
Reactant of Route 5
Reactant of Route 5
Siratiazem
Reactant of Route 6
Reactant of Route 6
Siratiazem

Citations

For This Compound
35
Citations
MO Guc, G Boachie-Ansah, KA Kane - Journal of cardiovascular …, 1993 - journals.lww.com
We compared the abilities of diltiazem and siratiazem to protect the heart against coronary artery occlusion and reperfusion-induced arrhythmias in anaesthetised rats and assessed …
Number of citations: 16 journals.lww.com
X Yue, Y Li, M Liu, D Sang, Z Huang… - Chemical …, 2022 - pubs.rsc.org
The first systematic study of ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) on aryl α-chloro β-keto esters was performed, and 15 structurally diverse …
Number of citations: 3 pubs.rsc.org
M Hagerty, M Panesar, R Wadsworth, K Kane - General Pharmacology: The …, 1995 - Elsevier
… siratiazem can inhibit 45Ca2f uptake in vascular smooth muscle. The main aim of this study was, therefore, to compare the abilities of siratiazem … of diltiazem and siratiazem to inhibit Ca*…
Number of citations: 5 www.sciencedirect.com
MS Panesar, MJ Hagerty, KA Kane… - Journal of autonomic …, 1995 - europepmc.org
1. The aim of this study was to compare the abilities of diltiazem and siratiazem to inhibit concentration-response curves for contractile responses to calcium in arterial and intestinal …
Number of citations: 3 europepmc.org
U Ronse, K Magdalenić, J Van Camp… - …, 2023 - Wiley Online Library
The 1,5‐benzothiazepane structure is an important heterocyclic moiety present in a variety of commercial drugs and pharmaceuticals. This privileged scaffold exhibits a diversity of …
ATA Boraei, HA Ghabbour, MS Gomaa, ESH El Ashry… - Molecules, 2019 - mdpi.com
A series of triazolo-thiadiazepines 4a–k were synthesized with excellent yields using dehydrated PTSA as a catalyst in toluene. Two triazolo-thiadiazines were obtained; 8a was formed …
Number of citations: 28 www.mdpi.com
AP Devi, KL Ameta, S Alshehri, AH Almalki… - Journal of King Saud …, 2023 - Elsevier
… The therapeutic candidates of benzothiazepines like “thiazesim” is a well-known anti-depressant in the pharmaceutical market followed by diltiazem, siratiazem and clentiazem as a …
Number of citations: 2 www.sciencedirect.com
D Saha, G Jain, A Sharma - RSC advances, 2015 - pubs.rsc.org
… The flooding of the pharmaceutical market with cardiovascular drugs like diltiazem, clentiazem and siratiazem bearing the benzothiazepine core confirms the biological importance of …
Number of citations: 54 pubs.rsc.org
S Khasimbi, F Ali, SW Kumari Neha… - Letters in Organic …, 2020 - researchgate.net
… 1,5-Benzothiazepines used can be traced back by entry of the anti-depressent “Thiazesim” into the pharmaceutical market followed by Diltiazem, Clentiazem, and Siratiazem being the …
Number of citations: 0 www.researchgate.net
AB ISKIT, MO GUC - Pharmacological research, 1996 - Elsevier
… antagonists such as diltiazem and its analogue siratiazem have significant … Comparison of antiarrhythmic and electrophysiologic effects of diltiazem and its analogue siratiazem. J Car- …
Number of citations: 17 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。